4-Chlorophenyl methyl sulfone

Description

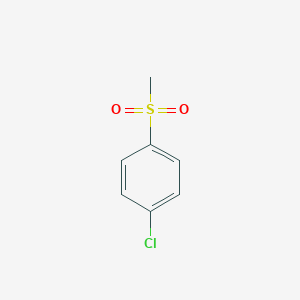

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCOQDVJBWVNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023974 | |

| Record name | 4-Chlorophenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-57-7 | |

| Record name | 1-Chloro-4-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl methyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-(methylsulphonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSP7WNI0XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chlorophenyl methyl sulfone. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document presents quantitative data in a structured format, details common experimental protocols for property determination, and visualizes a relevant biological pathway.

Core Physicochemical Properties

This compound is a versatile organic compound recognized for its stability and utility as a synthetic building block.[1] Its physicochemical characteristics are fundamental to its application in various chemical processes. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO₂S | [2] |

| Molecular Weight | 190.65 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 90-98 °C | [1] |

| Boiling Point | 330.2 ± 34.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| LogP (Octanol-Water Partition Coefficient) | 1.1 (Predicted) | [3] |

| pKa (of α-protons in DMSO) | ~31 (Estimated) | |

| Solubility | Soluble in organic solvents | [1] |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for the successful application of this compound in research and development. The following sections detail the standard experimental methodologies for measuring the key properties listed above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity (e.g., 5 mL) of the substance, if in liquid form or melted, is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (Kow or P) is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. LogP is the logarithm of this coefficient.

Methodology: Shake-Flask Method

-

Preparation: A known amount of this compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

-

Analysis: The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

pKa Determination

The pKa value indicates the strength of an acid in a solution. For this compound, the most relevant pKa is that of the protons on the methyl group (α-protons), which are weakly acidic.

Methodology: Spectrophotometric Titration

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent system, often a mixture of an organic solvent and water, containing a universal pH indicator.

-

Titration: The solution is titrated with a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The UV-Vis absorbance spectrum of the solution is recorded at regular intervals throughout the titration.

-

Analysis: The changes in the absorbance at specific wavelengths corresponding to the protonated and deprotonated forms of the compound are plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve. Due to the very high pKa of the α-protons of sulfones, this determination is typically performed in a non-aqueous solvent like DMSO.

Biological Relevance and Signaling Pathway

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory properties.[1] While the specific mechanism of action for this compound is not extensively detailed, the broader class of sulfone derivatives has been shown to exhibit anti-inflammatory effects. One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some sulfur compounds have been found to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

The following diagram illustrates the proposed inhibitory effect of sulfone compounds on the NF-κB signaling pathway.

Caption: Proposed anti-inflammatory action of sulfone compounds via inhibition of the NF-κB pathway.

References

An In-depth Technical Guide to 4-Chlorophenyl Methyl Sulfone (CAS 98-57-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-Chlorophenyl methyl sulfone. The information is curated to support research and development activities, offering detailed data and methodologies.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] It is recognized for its stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 98-57-7 | [1][2] |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [1] |

| Melting Point | 90-98 °C | [1] |

| Boiling Point | 330.2 ± 34.0 °C at 760 mmHg | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in organic solvents | [1] |

Toxicological Data

The toxicological profile of this compound has been evaluated in various studies. It is harmful if swallowed.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 400 mg/kg | |

| Skin Irritation | Rabbit | Dermal | Mild Irritant | |

| Eye Irritation | Rabbit | Ocular | No Irritation | |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | |

| Mutagenicity (Ames Test) | - | - | Not mutagenic |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits two signals corresponding to the aromatic protons and the methyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic protons ortho to the sulfone group |

| ~7.55 | Doublet | 2H | Aromatic protons meta to the sulfone group |

| ~3.05 | Singlet | 3H | Methyl protons |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~140.5 | Aromatic C-Cl |

| ~139.0 | Aromatic C-S |

| ~129.5 | Aromatic C-H |

| ~128.0 | Aromatic C-H |

| ~44.5 | Methyl Carbon |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the sulfone group and the substituted benzene (B151609) ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1580 | Medium | Aromatic C=C stretch |

| ~1320 & ~1150 | Strong | Asymmetric and symmetric SO₂ stretch |

| ~1090 | Medium | S-phenyl stretch |

| ~830 | Strong | para-disubstituted benzene C-H bend |

| ~750 | Medium | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 190/192 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 175/177 | [M - CH₃]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 79 | [SO₂CH₃]⁺ |

Applications

This compound is a key intermediate in various industrial and research applications:

-

Pharmaceutical Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those with anti-inflammatory properties.[1][3]

-

Agricultural Chemicals: It is utilized in the formulation of pesticides and herbicides.[1][3]

-

Polymer Chemistry: The compound is used as a sulfonylating agent to enhance the thermal and mechanical properties of polymers.[1][3]

-

Material Science: It is an additive in the development of specialty materials like coatings and adhesives to improve durability and chemical resistance.[1][3]

Experimental Protocols

Synthesis of this compound

A representative synthesis involves the reaction of sodium 4-chlorobenzenesulfinate (B8685509) with a methylating agent. The following is a generalized laboratory-scale procedure based on established chemical principles.

Materials:

-

Sodium 4-chlorobenzenesulfinate

-

Dimethyl sulfate (B86663)

-

Aqueous ammonia

-

Water

Procedure:

-

An aqueous solution of sodium 4-chlorobenzenesulfinate is prepared and heated to approximately 60-70°C.

-

Dimethyl sulfate is added dropwise to the stirred solution over a period of 60 minutes.

-

The reaction mixture is maintained at 60°C and stirred for an additional hour.

-

Any excess dimethyl sulfate is neutralized by the careful addition of 25% aqueous ammonia.

-

The reaction mixture is cooled, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum at 60°C to yield this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A typical reverse-phase HPLC method can be employed for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

Procedure:

-

Prepare a standard solution of this compound in the mobile phase.

-

Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Analyze the resulting chromatograms for the retention time and peak area of this compound.

Logical Relationships in Analysis

The structural confirmation of this compound relies on the convergence of data from multiple analytical techniques.

References

Crystal Structure of 4-Chlorophenyl Methyl Sulfone: A Technical Guide

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 4-Chlorophenyl methyl sulfone, a compound of interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, key structural features, and the experimental protocols employed for its characterization, offering valuable insights for researchers engaged in structural biology and drug design.

Core Crystallographic and Experimental Data

The crystal structure of this compound (C₇H₇ClO₂S) was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P-1.[1][2] The crystallographic and experimental data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Chemical Formula | C₇H₇ClO₂S |

| Formula Weight | 190.64 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.429(1)[1][2] |

| b (Å) | 6.995(1)[1][2] |

| c (Å) | 10.952(2)[1][2] |

| α (°) | 95.27(1)[1][2] |

| β (°) | 94.31(1)[1][2] |

| γ (°) | 90.64(1)[1][2] |

| Volume (ų) | 412.9(1)[1][2] |

| Z | 2[1][2] |

| Temperature (K) | 293[1][2] |

| Wavelength (Å) | 0.71073[1][2] |

| Calculated Density (g/cm³) | 1.533[1][2] |

| Absorption Coefficient (mm⁻¹) | 0.659[1][2] |

| Crystal Size (mm) | 0.14 × 0.18 × 0.30[1][2] |

| Reflections Collected | 2493[1][2] |

| Independent Reflections | 1201[1][2] |

| R-int | Not Reported |

| Final R indices [I > 2σ(I)] | R1 = 0.052, wR2 = 0.054 |

| R indices (all data) | Not Reported |

| Goodness-of-fit on F² | Not Reported |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Cl-C(4) | 1.743(5)[1][2] |

| S-O(1) | 1.438(5)[1][2] |

| S-O(2) | 1.442(3)[1][2] |

| S-C(1) | 1.774(5)[1][2] |

| S-C(7) | 1.752(5)[1][2] |

| C(1)-C(2) | 1.380(7) |

| C(1)-C(6) | 1.380(7) |

| C(2)-C(3) | 1.380(7) |

| C(3)-C(4) | 1.380(7) |

| C(4)-C(5) | 1.380(7) |

| C(5)-C(6) | 1.380(7) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle (°) |

| O(1)-S-O(2) | 118.3(2)[2] |

| O(1)-S-C(1) | 108.3(2)[2] |

| O(2)-S-C(1) | 108.3(2)[2] |

| O(1)-S-C(7) | 108.3(2) |

| O(2)-S-C(7) | 108.3(2) |

| C(1)-S-C(7) | 104.5(2)[2] |

| C(2)-C(1)-S | 120.0(4) |

| C(6)-C(1)-S | 120.0(4) |

| C(3)-C(4)-Cl | 119.5(4) |

| C(5)-C(4)-Cl | 119.5(4) |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

1. Synthesis and Crystallization: The compound was synthesized, and single crystals suitable for X-ray diffraction were grown. The specific method of crystallization was not detailed in the primary literature but typically involves slow evaporation of a saturated solution in an appropriate solvent.

2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. The data for this structure was collected on a Bruker Kappa APEX-II automated diffractometer.[2] The crystal was kept at a constant temperature of 293 K during data collection. The diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å).[1][2] A total of 2493 reflections were collected.[1][2]

3. Data Processing: The collected diffraction images were processed to yield a set of indexed reflections with their corresponding intensities. The refinement of the unit cell parameters and the primary processing of the experimental reflections were performed using the Bruker SAINT programs.[1]

4. Structure Solution and Refinement: The crystal structure was solved using direct methods with the SIR-2011 software package.[1] The structure was then refined by full-matrix least-squares techniques on F² in the anisotropic approximation for non-hydrogen atoms.[1] All hydrogen atoms were located in the difference Fourier maps and were refined as a rigid body.[1] The final refinement converged to an R-factor (R1) of 0.052 and a weighted R-factor (wR2) of 0.054 for reflections with I > 2σ(I).[1] The complete crystallographic data has been deposited with the Cambridge Crystallographic Data Centre under the deposition number CCDC 904358.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure determination of this compound.

References

Spectroscopic Analysis of 4-Chlorophenyl Methyl Sulfone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Chlorophenyl methyl sulfone, a compound of interest in chemical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below, offering a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.91-7.88 | m | 2H, Aryl-H ortho to SO₂ |

| 7.58-7.54 | m | 2H, Aryl-H meta to SO₂ |

| 3.06 | s | 3H, -SO₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 140.44 | Aryl-C attached to SO₂ |

| 138.97 | Aryl-C attached to Cl |

| 129.68 | Aryl-CH meta to SO₂ |

| 128.89 | Aryl-CH ortho to SO₂ |

| 44.51 | -SO₂CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1322 | Strong | Asymmetric SO₂ Stretching |

| ~1120 | Strong | Symmetric SO₂ Stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation method. The presence of strong absorption bands around 1322 cm⁻¹ and 1120 cm⁻¹ is characteristic of the sulfone group, corresponding to asymmetric and symmetric SO₂ stretching vibrations, respectively[2].

Table 4: Mass Spectrometry (MS) Data

| m/z | Adduct |

| 190.99281 | [M+H]⁺ |

| 212.97475 | [M+Na]⁺ |

| 208.01935 | [M+NH₄]⁺ |

| 189.98553 | [M]⁺ |

Data Source: Predicted data from PubChem. The mass-to-charge ratio (m/z) values correspond to various adducts of the molecule that can be observed in mass spectrometry[3]. The molecular weight of this compound is 190.64 g/mol [4][5].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Solid Sample):

-

Dissolution: Approximately 5-25 mg of this compound is weighed and dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a final volume of 0.6-0.7 mL in a small vial.[6][7]

-

Mixing: The vial is agitated to ensure complete dissolution of the solid. Gentle heating or vortexing can be applied if necessary.[6]

-

Filtering: To remove any particulate matter, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][7]

-

Volume Adjustment: The final volume of the solution in the NMR tube should be approximately 0.5 - 0.6 mL, corresponding to a height of about 40-50 mm.[8][9]

-

Capping and Labeling: The NMR tube is securely capped and labeled with a permanent marker.[6][8]

Data Acquisition: The prepared sample tube is placed in the NMR spectrometer. For ¹H NMR, the spectrum is acquired at a frequency of 400 MHz. For ¹³C NMR, the acquisition frequency is 100 MHz. The spectrometer's magnetic field is shimmed using the deuterium (B1214612) signal from the solvent to optimize homogeneity.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolution: A small amount (around 50 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]

-

Deposition: A drop of this solution is placed onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[10]

-

Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

-

Sample Mounting: The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.[10]

Data Acquisition: A background spectrum of the empty salt plate is typically run first. Then, the IR spectrum of the sample is recorded. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry (MS)

Sample Preparation:

-

Solution Preparation: The sample is dissolved in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[11]

-

Dilution: A small aliquot (e.g., 100 µL) of this solution is further diluted with a suitable solvent to a final concentration in the range of 10-100 µg/mL.[11]

-

Filtering: If any precipitate is present, the solution must be filtered to prevent blockages in the instrument.[11]

-

Vial Transfer: The final solution is placed in a 2 mL mass spectrometry vial with a screw cap.[11]

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source which is compatible with volatile organic solvents and water.[11] The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[12][13]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C7H7ClO2S) [pubchemlite.lcsb.uni.lu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Solubility of 4-Chlorophenyl Methyl Sulfone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorophenyl methyl sulfone. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents available qualitative data. To provide a quantitative context, solubility data for the structurally similar compound, 4-Chlorophenyl phenyl sulfone, is also included. Furthermore, a detailed experimental protocol for determining the solubility of a solid in an organic solvent using the isothermal gravimetric method is provided, enabling researchers to generate precise data.

Introduction to this compound

This compound is a chemical compound that belongs to the sulfone group, characterized by a sulfonyl functional group linking a methyl group and a 4-chlorophenyl group.[1] Its chemical structure influences its physical and chemical properties, including its solubility in various organic solvents.[2] This compound and its analogs are utilized in various fields, including pharmaceutical development and materials science.[2] An understanding of its solubility is crucial for its application in synthesis, formulation, and biological studies.

Solubility Data

A thorough literature search revealed a lack of specific quantitative solubility data for this compound. However, qualitative solubility information has been identified.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

Source: Qualitative data compiled from general chemical property descriptions.

To offer a perspective on the potential solubility characteristics of this compound, the following table presents quantitative solubility data for the closely related compound, 4-Chlorophenyl phenyl sulfone. It is important to note that these values are for a different, though structurally similar, compound and should be used for illustrative purposes only.

Table 2: Quantitative Solubility of 4-Chlorophenyl Phenyl Sulfone at 20°C

| Solvent | Solubility (g/100mL) |

| Acetone | 74.4 |

| Benzene | 44.4 |

| Dioxane | 65.6 |

| Hexane | 0.4 |

| Isopropanol | 21.0 |

Source: Sigma-Aldrich

Experimental Protocol: Determination of Solubility by the Isothermal Gravimetric Method

The following protocol details a reliable method for determining the equilibrium solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature.[3][4]

3.1. Principle

This method establishes a solid-liquid equilibrium at a constant temperature.[5] A saturated solution is prepared by allowing an excess of the solid solute to equilibrate with the solvent.[3] A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined gravimetrically.[4]

3.2. Materials and Apparatus

-

This compound (or other solid solute)

-

Selected organic solvent(s) of high purity

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Jacketed glass vessel or sealed flasks

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass vials with airtight caps

-

Drying oven or vacuum oven

-

Desiccator

3.3. Procedure

-

Preparation of the Solid-Liquid System:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a jacketed glass vessel or a sealed flask. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the vessel/flask in a thermostatic shaker bath or on a magnetic stirrer with a controlled temperature bath.

-

Set the desired temperature and allow the mixture to equilibrate under constant agitation for a predetermined period (e.g., 24-72 hours). The time required for equilibrium should be established by preliminary experiments where the concentration of the solute in the liquid phase is measured at different time points until it becomes constant.

-

-

Sampling of the Saturated Solution:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear saturated solution) using a pre-heated or isothermally controlled syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed and labeled glass vial.

-

Seal the vial immediately to prevent solvent evaporation and weigh it to determine the total mass of the saturated solution.

-

Remove the cap and place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated. For temperature-sensitive compounds or high-boiling point solvents, a vacuum oven is recommended.

-

Continue drying until a constant mass of the solute is achieved. This can be confirmed by repeated weighing after intervals of drying.

-

Cool the vial containing the dried solute in a desiccator to room temperature before each weighing to prevent moisture absorption.

-

-

Data Calculation:

-

Calculate the mass of the solvent by subtracting the mass of the dried solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g solvent) or mole fraction.

-

3.4. Safety Precautions

-

Work in a well-ventilated fume hood, especially when using volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal instructions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the isothermal gravimetric method for solubility determination.

Caption: Experimental workflow for solubility determination.

References

Thermal Stability and Decomposition of 4-Chlorophenyl Methyl Sulfone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Chlorophenyl methyl sulfone. The information herein is curated for professionals in research and development, offering critical insights into the compound's behavior under thermal stress. This document details its physicochemical properties, thermal degradation characteristics, and plausible decomposition pathways, supported by established analytical methodologies.

Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [2] |

| Appearance | Off-white powder solid | [1] |

| Melting Point | 90-98 °C | [2] |

| Boiling Point | 330.2 °C at 760 mmHg | ChemSrc |

| Solubility | Soluble in organic solvents | [2] |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in various chemical processes. While specific, detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in peer-reviewed literature, its thermal behavior can be inferred from safety data sheets and studies on structurally related aromatic sulfones. The compound is noted to be stable under normal conditions.[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the onset temperature of decomposition and the subsequent mass loss stages. Based on data for similar aromatic sulfones, the onset of thermal decomposition is expected to be above 350 °C.[3]

Table 2: Estimated Thermogravimetric Analysis Data for this compound

| Parameter | Estimated Value | Description |

| Onset Decomposition Temperature (T_onset) | > 350 °C | The temperature at which significant mass loss begins. This estimation is based on the thermal stability of related aromatic sulfones.[3] |

| Peak Decomposition Temperature (T_peak) | > 400 °C | The temperature at which the maximum rate of mass loss occurs. |

| Major Mass Loss Stage | Single or multi-step | The decomposition may occur in one or more steps, corresponding to the cleavage of different bonds. |

| Residue at 800 °C | Variable | The amount of non-volatile residue remaining at high temperatures. |

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point, followed by exothermic or endothermic events related to its decomposition at higher temperatures.

Table 3: Expected Differential Scanning Calorimetry Data for this compound

| Thermal Event | Estimated Temperature Range (°C) | Description |

| Melting (T_m) | 90 - 98 °C | A sharp endothermic peak corresponding to the solid-to-liquid phase transition.[2] |

| Decomposition | > 350 °C | One or more exothermic or endothermic peaks indicating the energy changes associated with bond breaking and formation during decomposition.[3] |

Decomposition Pathway and Products

The thermal decomposition of this compound is expected to proceed through the cleavage of its weakest bonds at elevated temperatures. The primary decomposition products identified in safety data sheets include a variety of gaseous species.[1]

Hazardous Decomposition Products: [1]

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Chlorine (Cl₂)

-

Sulfur oxides (SOx)

-

Hydrogen chloride gas (HCl)

Based on the general decomposition mechanisms of aryl sulfones, a plausible thermal decomposition pathway for this compound is proposed to involve the initial cleavage of the C-S and S-O bonds. The presence of a chlorine atom on the phenyl ring may also influence the formation of chlorinated byproducts.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the thermal stability and decomposition of chemical compounds. The following sections outline standard methodologies for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using standard reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

Temperature Range: Typically from ambient temperature to 800 °C.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset decomposition temperature, peak decomposition temperature(s) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and decomposition, and to quantify the associated enthalpy changes for this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or sealed pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen or an inert gas purge at a flow rate of 20-50 mL/min.

-

Heating Rate: A controlled heating rate, typically 10 °C/min.

-

Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to determine the melting point (peak of the endotherm) and the onset temperature and enthalpy of any decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual volatile and semi-volatile products formed during the thermal decomposition of this compound.

Methodology:

-

Instrument Setup: Interface a pyrolyzer with a GC-MS system.

-

Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis tube or sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: A temperature within the decomposition range identified by TGA (e.g., 450-600 °C).

-

Pyrolysis Time: Typically a few seconds.

-

-

GC-MS Analysis:

-

The pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium).

-

The compounds are separated based on their boiling points and interaction with the GC column stationary phase.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

-

Data Analysis: Identify the individual decomposition products by comparing their mass spectra with a library of known compounds (e.g., NIST library).

Conclusion

This technical guide consolidates the available information on the thermal stability and decomposition of this compound. While direct and detailed experimental data is limited, a combination of safety data and analysis of related compounds provides a solid foundation for understanding its thermal behavior. The compound is thermally stable under normal conditions, with significant decomposition expected to occur at temperatures exceeding 350 °C. The primary decomposition products are gaseous species resulting from the fragmentation of the molecule. For precise quantitative data and a definitive elucidation of the decomposition mechanism, further experimental investigation using the detailed protocols outlined in this guide is recommended.

References

The Biological Activities of 4-Chlorophenyl Methyl Sulfone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenyl methyl sulfone is a chemical compound that has garnered attention in various scientific disciplines, primarily as a metabolite of the environmental contaminant 4-chlorophenyl methyl sulfide (B99878) and as a structural motif in the design of new therapeutic agents. While its direct mechanism of action as a primary biological agent is not extensively elucidated in publicly available literature, this technical guide consolidates the current understanding of its biological interactions. This document summarizes its role as a metabolite, its toxicological profile, and the potential mechanisms of action inferred from studies on structurally related aryl sulfones, with a focus on anti-inflammatory pathways.

Introduction

This compound belongs to the class of aryl sulfones, a group of organosulfur compounds characterized by a sulfonyl group attached to two aryl groups. While it serves as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, its presence in biological systems is often the result of the metabolic oxidation of 4-chlorophenyl methyl sulfide.[1] Understanding the biological fate and activity of this compound is crucial for assessing the toxicological impact of its parent compounds and for exploring its potential as a pharmacophore in drug discovery.

Metabolism of 4-Chlorophenyl Methyl Sulfide to this compound

The primary route of formation of this compound in biological systems is through the oxidation of 4-chlorophenyl methyl sulfide. This biotransformation is a two-step process involving the formation of a sulfoxide (B87167) intermediate.

The initial oxidation of 4-chlorophenyl methyl sulfide to 4-chlorophenyl methyl sulfoxide is catalyzed by flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes.[2][3] Subsequent oxidation of the sulfoxide yields this compound.

Metabolic Pathway of 4-Chlorophenyl Methyl Sulfide

Caption: Metabolic pathway of 4-chlorophenyl methyl sulfide to this compound.

Experimental Protocol: In Vitro Sulfoxidation Assay

The kinetic parameters for the sulfoxidation of 4-chlorophenyl methyl sulfide have been determined using purified pig liver FMO.[2]

-

Enzyme Preparation: Flavin-containing monooxygenase is purified from pig liver microsomes.

-

Reaction Mixture: The incubation mixture contains the purified FMO, NADPH, and varying concentrations of 4-chlorophenyl methyl sulfide in a suitable buffer.

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature.

-

Analysis: The formation of the sulfoxide metabolite is monitored over time using techniques such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The initial rates of reaction are plotted against substrate concentrations, and the Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by non-linear regression analysis.

Quantitative Data

Table 1: Michaelis-Menten Kinetic Parameters for the Sulfoxidation of 4-Chlorophenyl Methyl Sulfide by Pig Liver FMO[2]

| Substrate | Km (mM) | Vmax (nmol/mg protein/min) |

| 4-Chlorophenyl methyl sulfide | 0.185 ± 0.03 | 103 ± 5.0 |

Table 2: Acute Toxicological Data for this compound[4][5]

| Species | Route of Administration | LD50 |

| Rat | Oral | 400 mg/kg |

| Mouse | Oral | 606 mg/kg |

| Rat | Dermal | >5630 mg/kg |

Inferred Mechanism of Action: Anti-inflammatory Activity

Direct studies on the mechanism of action of this compound are scarce. However, research on structurally related aryl sulfones suggests a potential role as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] COX enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.

Proposed Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory pathway of aryl sulfones via COX inhibition.

Studies on a series of 4-(aryloyl)phenyl methyl sulfones have demonstrated their ability to inhibit COX-1 and COX-2 with varying degrees of potency and selectivity.[4][5] For instance, an N-arylindole derivative of this class was found to be a potent and selective COX-2 inhibitor with a COX-1/COX-2 IC50 ratio of 262.[5] While these are more complex molecules than this compound, they share the same core structure, suggesting that this simpler compound may possess similar, albeit likely less potent, activity.

Other Biological Activities and Toxicological Effects

Induction of Hepatic Microsomal Enzymes

Studies in rats and rhesus monkeys have indicated that this compound, along with its sulfide and sulfoxide precursors, can induce hepatic microsomal enzymes.[3] This was suggested by decreased hexobarbital (B1194168) sleep times following treatment, which is consistent with an increased rate of metabolism of the barbiturate (B1230296) by induced liver enzymes.[7]

General Toxicology

Toxicological evaluations have shown that this compound exhibits mild skin irritation in rabbits but no eye irritation.[7] It was found to be non-mutagenic in the Ames assay.[7] Pathological changes observed in animal studies following administration of this compound and its precursors include hepatic megalocytosis with syncytial cell formation and hepatic necrosis in both mice and rats.[7]

Conclusion

The current body of scientific literature primarily characterizes this compound as a metabolite of 4-chlorophenyl methyl sulfide. Its biological activity appears to be linked to the induction of hepatic enzymes, and it exhibits a defined toxicological profile. While direct evidence for a specific mechanism of action is limited, the anti-inflammatory properties of structurally related aryl sulfones, particularly through the inhibition of COX enzymes, provide a plausible avenue for future investigation into the pharmacological potential of this compound. Further research, including comprehensive enzyme inhibition and receptor binding assays, is necessary to fully elucidate its role in biological systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sulphoxidation of ethyl methyl sulphide, 4-chlorophenyl methyl sulphide and diphenyl sulphide by purified pig liver flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. III. Toxicokinetics and Metabolism in Rats and Rhesus Monkeys | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

A Technical Guide to the Industrial Applications of 4-Chlorophenyl Methyl Sulfone

Abstract

4-Chlorophenyl methyl sulfone (CAS No: 98-57-7) is a highly stable and versatile organosulfur compound that has garnered significant attention across various industrial sectors. Characterized by its unique sulfone functional group and chlorinated aromatic ring, it serves as a critical intermediate in the synthesis of a wide array of value-added products. This technical guide provides an in-depth analysis of its principal applications in pharmaceuticals, agrochemicals, and advanced polymer science. It details the compound's physicochemical properties, outlines established synthesis protocols, and presents key toxicological data to ensure safe handling and application. This document is intended for researchers, chemists, and professionals in drug development and material science seeking to leverage the unique chemical attributes of this compound in their work.

Introduction

This compound is a crystalline solid that exhibits excellent stability and solubility in many organic solvents.[1] Its chemical structure, featuring a methylsulfonyl group attached to a p-chlorinated benzene (B151609) ring, makes it a reactive yet stable building block in organic synthesis. The electron-withdrawing nature of the sulfone group, combined with the reactivity of the chloro-substituent, allows for a range of chemical transformations. These properties have established this compound as a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers, where it contributes to the final product's desired efficacy, durability, and performance characteristics.[1]

Physicochemical and Toxicological Data

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below for clear reference and comparison.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 98-57-7 | [1][2][3][4] |

| Molecular Formula | C₇H₇ClO₂S | [1][2][3][5][6] |

| Molecular Weight | 190.65 g/mol | [1][2][5] |

| Appearance | White to off-white/light yellow crystalline powder | [1][3][6] |

| Melting Point | 90-98 °C | [1] |

| Boiling Point | 330.2 ± 34.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Purity | ≥ 98% | [1][3] |

Acute Toxicity Data

| Test Type | Route of Exposure | Species | Dose/Duration | Source(s) |

| LD50 | Oral | Rat | 400 mg/kg | [2] |

| LD50 | Oral | Mouse | 606 mg/kg | [2] |

| LD | Skin | Rat | >5600 mg/kg | [2] |

Safety Summary: this compound is classified as harmful if swallowed and is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[6] It is stable under normal conditions but is incompatible with strong oxidizing agents.[6] Hazardous decomposition can release carbon oxides, sulfur oxides, chlorine, and hydrogen chloride gas.[6]

Core Industrial Applications

The versatility of this compound makes it a cornerstone intermediate in several key industries.

Pharmaceutical Synthesis

In the pharmaceutical sector, this compound is a valuable intermediate for developing novel therapeutic agents.[1] Its documented anti-inflammatory properties make it a particularly useful precursor for drugs targeting inflammatory diseases.[1] Medicinal chemists leverage its structure to enhance the efficacy and modify the pharmacokinetic profiles of drug candidates.[1]

Caption: Logical workflow of this compound in API synthesis.

Agrochemical Formulation

This compound is utilized in the formulation of modern agrochemicals, including pesticides and herbicides.[1][3] Its incorporation into the molecular structure of active ingredients can enhance their stability and biological activity, contributing to more effective crop protection solutions.[1] Research into related compounds, such as trichloromethyl-4-chlorophenyl sulfone, has demonstrated their potential for transformation into new compounds with significant pesticidal activity, highlighting the importance of the chlorophenyl sulfone moiety in this field.[7]

Advanced Polymer & Material Science

In material science, the compound is a key monomer and modifying agent in the synthesis of high-performance polymers, most notably aromatic polysulfones.[1][8] When used as a sulfonylating agent, it significantly improves the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[1] These enhanced properties are critical for applications in demanding environments.

Key applications include:

-

High-Performance Polymers: Production of polysulfones and polyether sulfones valued for their toughness and stability at high temperatures.[8][9]

-

Specialty Coatings and Adhesives: Formulations that provide superior durability and resistance to chemical degradation.[1]

-

Aerospace and Medical Components: Manufacturing of parts that require high strength, transparency, and thermal resistance.[10]

Caption: Role as a central intermediate for diverse industrial applications.

Synthesis and Experimental Protocols

The industrial production of this compound is typically achieved through a two-step process starting from substituted benzene sulfonyl chloride. This method is noted for its high overall yield and operational simplicity.[11]

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established patent literature for the preparation of phenyl methyl sulfone derivatives.[11]

Step 1: Reduction of 4-Chlorobenzene Sulfonyl Chloride to Sodium 4-Chlorobenzenesulfinate (B8685509)

-

Reaction Setup: In a suitable reaction vessel (e.g., a 500 mL flask), add 25.2 g of sodium sulfite (B76179) (Na₂SO₃), 100 mL of water, and 16.8 g of sodium bicarbonate (NaHCO₃).

-

Addition of Starting Material: While stirring, add 21.1 g (0.1 mol) of 4-chlorobenzene sulfonyl chloride to the aqueous solution.

-

Reaction Conditions: Heat the mixture to 80-90 °C and maintain this temperature with continuous stirring for approximately 2.5 to 3 hours to complete the reduction reaction. The completion can be monitored by TLC.

-

Intermediate Isolation: The resulting aqueous solution contains sodium 4-chlorobenzenesulfinate and is typically used directly in the next step without isolation.

Step 2: Methylation of Sodium 4-Chlorobenzenesulfinate

-

Reagent Addition: To the warm solution from Step 1, slowly add 13.9 g (0.11 mol) of dimethyl sulfate (B86663) ((CH₃)₂SO₄) dropwise over 30-60 minutes. Maintain the temperature at 60-70 °C.

-

Reaction Conditions: After the addition is complete, continue stirring the mixture at 60-70 °C for an additional 1-2 hours to ensure the methylation reaction goes to completion.[12]

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. A significant amount of solid precipitate will form.[11]

-

If any excess dimethyl sulfate is present, it can be quenched by carefully adding a small amount of 25% aqueous ammonia.[12]

-

Isolate the solid product by filtration.

-

Wash the collected solid thoroughly with water to remove any inorganic salts.

-

Dry the product in a vacuum oven at 60 °C.

-

-

Yield and Purity: This process typically results in this compound with a yield exceeding 90% and a melting point of approximately 98-99 °C.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS#:98-57-7 | Chemsrc [chemsrc.com]

- 3. 4-(chlorophenyl) Methyl Sulfone at Best Price in Hyderabad, Telangana | Emmennar Bio-tech Pvt. Ltd. [tradeindia.com]

- 4. calpaclab.com [calpaclab.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. US4983773A - Preparation of bis-(4-chlorophenyl) sulfone - Google Patents [patents.google.com]

- 9. diva-portal.org [diva-portal.org]

- 10. 4-Chlorophenyl Phenyl Sulfone [myskinrecipes.com]

- 11. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 12. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

Environmental Fate and Degradation of 4-Chlorophenyl Methyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorophenyl methyl sulfone is a chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals. Its environmental persistence and degradation pathways are of significant interest to ensure its safe use and minimize potential ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate of this compound, including its physicochemical properties, and both biotic and abiotic degradation routes. Detailed experimental protocols from key studies are presented, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the transformation processes of this compound in the environment.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and distribution in various environmental compartments.

| Property | Value | Reference |

| CAS Number | 98-57-7 | [1] |

| Molecular Formula | C₇H₇ClO₂S | [2] |

| Molecular Weight | 190.64 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 95-98 °C | [1] |

| Water Solubility | Data not readily available; expected to be low. | |

| LogP (Octanol-Water Partition Coefficient) | 1.06 | [4] |

Biotic Degradation

The primary route of degradation for this compound in the environment appears to be through microbial activity, particularly in soil ecosystems.

Aerobic Soil Degradation

Studies have shown that this compound can be mineralized by soil microorganisms under aerobic conditions. The degradation process involves the cleavage of the aromatic ring and the subsequent oxidation of the organic carbon to carbon dioxide (CO₂).

Table 2: Mineralization of ¹⁴C-labeled p-Chlorophenyl Methyl Sulfone in Soil

| Concentration (ppm) | ¹⁴CO₂ Evolved (% of initial) |

| 0.5 | 17 |

| 5 | 10 |

| 50 | 5 |

Data extrapolated from a 160-day incubation study.

Proposed Biodegradation Pathway

While specific metabolic intermediates of this compound degradation have not been fully elucidated, a putative pathway can be proposed based on the known microbial degradation of chlorophenols and aromatic sulfones. The initial attack likely involves the hydroxylation of the aromatic ring, followed by ring cleavage.

Key Enzymes in Analogous Compound Degradation

The degradation of chlorinated aromatic compounds is often initiated by mono- and dioxygenases that introduce hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. The subsequent ring fission is typically catalyzed by catechol dioxygenases .[5] The sulfone group's fate is less clear, but desulfonation by sulfatases is a plausible step.[6]

Abiotic Degradation

Information on the abiotic degradation of this compound is limited. However, based on its chemical structure, hydrolysis and photolysis are potential, albeit likely slow, degradation pathways.

Hydrolysis

The carbon-sulfur bonds in the sulfone group and the aryl-chlorine bond are generally stable to hydrolysis under typical environmental pH and temperature conditions.[7] Significant hydrolysis is not expected to be a major degradation pathway for this compound.

Photolysis

Aromatic compounds can undergo photodegradation upon absorption of ultraviolet radiation. For this compound, this could potentially lead to the cleavage of the C-Cl or C-S bonds. However, without specific experimental data, the environmental relevance of photolysis remains speculative. The quantum yield for the photodegradation of the related compound 4-chlorophenol (B41353) has been studied, suggesting that such processes are possible for chlorinated aromatic compounds.[8]

Experimental Protocols

This section provides detailed methodologies from key studies investigating the degradation of p-chlorophenyl methyl sulfone and the analysis of related compounds.

Aerobic Soil Degradation Study

Objective: To evaluate the mineralization of ¹⁴C ring-labeled p-chlorophenyl methyl sulfone in soil.

Methodology:

-

Soil Preparation: A sandy loam soil was passed through a 2-mm sieve.

-

Spiking: The soil was amended with ¹⁴C ring-labeled p-chlorophenyl methyl sulfone at concentrations of 0.5, 5, and 50 ppm.

-

Incubation: The treated soil was incubated in the dark at a constant temperature of 30°C and maintained at field capacity moisture level for 160 days.

-

CO₂ Trapping: Evolved CO₂ was trapped in a sodium hydroxide (B78521) solution.

-

Analysis: The amount of ¹⁴CO₂ produced was quantified using liquid scintillation counting. Total CO₂ was also measured to assess overall microbial activity.

Analytical Methodology for Sulfones in Environmental Matrices

While a specific method for this compound in soil was not found, a common approach for analyzing persistent organic pollutants, including sulfones, in complex matrices involves QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by chromatographic analysis.

Proposed Analytical Workflow:

-

Extraction: A soil or water sample is extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the extract is cleaned up by adding a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black to remove pigments) and centrifuging.

-

Analysis: The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

A reverse-phase HPLC method has been described for the analysis of this compound using an acetonitrile (B52724) and water mobile phase with a phosphoric acid modifier.[4] For MS compatibility, formic acid can be used as a substitute for phosphoric acid.[4]

Environmental Persistence and Bioaccumulation

The logP value of 1.06 suggests a low potential for bioaccumulation in fatty tissues. However, the stability of the sulfone group, as seen in the persistence of metabolites of other organochlorine compounds like PCBs and DDE, indicates that this compound and its metabolites could be persistent in the environment.[11] The soil degradation study showed that complete mineralization is a slow process.

Conclusion

The environmental fate of this compound is primarily dictated by biotic degradation processes in soil, leading to its slow mineralization. Abiotic degradation pathways such as hydrolysis and photolysis are not considered to be significant routes of transformation under typical environmental conditions. While the potential for bioaccumulation appears low based on its physicochemical properties, the inherent stability of the sulfone moiety suggests that the compound and its potential metabolites may exhibit environmental persistence. Further research is required to fully elucidate the specific microbial degradation pathways, identify intermediate metabolites, and determine precise degradation kinetics under various environmental conditions. Standardized analytical methods for the routine monitoring of this compound in environmental matrices should also be established.

References

- 1. This compound | CAS#:98-57-7 | Chemsrc [chemsrc.com]

- 2. 4-Chlorophenyl methylsulfone | LGC Standards [lgcstandards.com]

- 3. Microbial degradation of chlorinated acetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Bacterial aromatic ring-cleavage enzymes are classified into two different gene families - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Multiresidue Pesticides in Agricultural Paddy Soils Near Industrial Areas in Korea by GC–MS/MS and LC–MS/MS Using QuEChERS Extraction with dSPE Clean-Up [mdpi.com]

- 10. gcms.cz [gcms.cz]

- 11. Bis(4-chlorophenyl) sulfone (BCPS) concentrations found in Austrian freshwater fish and cormorants (Phalacrocorax carbo sinensis) indicating trophic transport and biomagnification - A screening pilot-study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of 4-Chlorophenyl Methyl Sulfone in the Synthesis of Novel Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-chlorophenyl methyl sulfone and its derivatives as potent anti-inflammatory agents. The protocols and data presented are based on preclinical research and are intended for informational and research purposes.

Introduction

The development of novel anti-inflammatory drugs with improved efficacy and safety profiles is a continuous pursuit in medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for treating pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. While effective, traditional NSAIDs can cause gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform. The discovery of the inducible COX-2 isoform, which is upregulated at sites of inflammation, has led to the development of selective COX-2 inhibitors.

Recent research has identified a class of compounds, 4-(aryloyl)phenyl methyl sulfones, as promising selective COX-2 inhibitors with potent anti-inflammatory activity. This document details the synthesis, biological evaluation, and mechanism of action of these compounds, highlighting the utility of the this compound scaffold in designing novel anti-inflammatory drug candidates.

Data Presentation

The following tables summarize the quantitative data from studies on 4-(aryloyl)phenyl methyl sulfone derivatives, demonstrating their inhibitory activity against COX enzymes and their in vivo anti-inflammatory effects.

Table 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibitory Activity of 4-(Aryloyl)phenyl Methyl Sulfone Derivatives

| Compound | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 1 | 4-Chlorophenyl | >100 | 0.25 | >400 |

| 2 | 4-Methoxyphenyl | >100 | 0.30 | >333 |

| 3 | 4-Fluorophenyl | >100 | 0.28 | >357 |

| 4 | Thiophen-2-yl | >100 | 0.15 | >667 |

| 5 | N-Methylindol-3-yl | >100 | 0.09 | >1111 |

| Celecoxib | - | 15 | 0.04 | 375 |

| Ibuprofen | - | 1.2 | 5.5 | 0.22 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-Inflammatory Activity of Selected 4-(Aryloyl)phenyl Methyl Sulfone Derivatives in Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Ulcerogenic Index |

| 1 (4-Chlorophenyl) | 20 | 65 | 1.2 |

| 4 (Thiophen-2-yl) | 20 | 72 | 1.0 |

| 5 (N-Methylindol-3-yl) | 10 | 78 | 0.8 |

| Celecoxib | 10 | 75 | 1.5 |

| Ibuprofen | 50 | 55 | 4.5 |

Paw edema inhibition is a measure of the anti-inflammatory effect. The ulcerogenic index is a measure of gastrointestinal side effects, with a lower value indicating better safety.

Experimental Protocols

Protocol 1: General Synthesis of 4-(Aryloyl)phenyl Methyl Sulfones

This protocol describes a general method for the synthesis of 4-(aryloyl)phenyl methyl sulfones via Friedel-Crafts acylation.

Materials:

-

This compound

-

Appropriate aroyl chloride (e.g., 4-chlorobenzoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1N HCl)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a stirred solution of this compound (1 equivalent) in anhydrous DCM at 0 °C, add anhydrous aluminum chloride (2.5 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add the desired aroyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1N HCl.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired 4-(aryloyl)phenyl methyl sulfone.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Enzyme Immunoassay (EIA) kit for prostaglandin (B15479496) E₂ (PGE₂)

-

Assay buffer (e.g., Tris-HCl buffer)

Procedure:

-

Prepare a series of dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations (or vehicle control - DMSO).

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37 °C for 10 minutes.

-

Terminate the reaction by adding a stop solution (e.g., 1N HCl).

-

Quantify the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Application Notes and Protocols: 4-Chlorophenyl Methyl Sulfone as a Key Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4-Chlorophenyl methyl sulfone is a versatile chemical intermediate with significant applications in the synthesis of a variety of agrochemicals, particularly pesticides.[1] Its stable sulfone group and the reactive chlorine-substituted aromatic ring make it a valuable building block for creating complex molecules with desired biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, with a focus on the acaricide Tetradifon.

Properties and Specifications